Welcome to the BenchChem Online Store!
molecular formula C14H16F2O3 B8395253 8-(3,4-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(3,4-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8395253
M. Wt: 270.27 g/mol
InChI Key: HKXPZKMDYLADLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05391570

Procedure details

A solution of 8-(3,4-difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol (5.4 g, 20 mmole) in acetone-1N hydrochloric acid (1:1) was stirred for 4 hr. The acetone was removed in vacuo and the crude material crystallized from isopropyl ether to give the product (62%, mp: 84°-85 ° C.).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:19])[CH2:18][CH2:17][C:12]3(OCC[O:13]3)[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[F:8]>CC(C)=O>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:19])[CH2:10][CH2:11][C:12](=[O:13])[CH2:17][CH2:18]2)[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C1(CCC2(OCCO2)CC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material crystallized from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1(CCC(CC1)=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.